molecular formula C15H25PS2 B14454049 Butyl butyltolylphosphinodithioate CAS No. 74039-77-3

Butyl butyltolylphosphinodithioate

Cat. No.: B14454049
CAS No.: 74039-77-3
M. Wt: 300.5 g/mol
InChI Key: NLNUBMIHARNEOA-UHFFFAOYSA-N
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Description

Butyl butyltolylphosphinodithioate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphinodithioate group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl butyltolylphosphinodithioate typically involves the reaction of butylphosphine with butyltolylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, and the reaction is often conducted at elevated temperatures to facilitate the formation of the phosphinodithioate bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl butyltolylphosphinodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the phosphinodithioate group to phosphine or phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the butyl or tolyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl butyltolylphosphinodithioate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Butyl butyltolylphosphinodithioate involves its interaction with molecular targets such as enzymes and metal ions. The phosphinodithioate group can coordinate with metal centers, forming stable complexes that inhibit enzyme activity. This interaction disrupts the normal function of the enzyme, leading to its inhibition. The compound’s ability to form stable complexes with metal ions also underlies its use in catalysis and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    Butylphosphinodithioate: Similar in structure but lacks the tolyl group, resulting in different reactivity and applications.

    Tolylphosphinodithioate: Contains the tolyl group but lacks the butyl group, leading to variations in its chemical behavior.

    Butylphosphine: A simpler compound that lacks the dithioate group, making it less versatile in chemical reactions.

Uniqueness

Butyl butyltolylphosphinodithioate is unique due to the presence of both butyl and tolyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Properties

CAS No.

74039-77-3

Molecular Formula

C15H25PS2

Molecular Weight

300.5 g/mol

IUPAC Name

butyl-butylsulfanyl-(2-methylphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C15H25PS2/c1-4-6-12-16(17,18-13-7-5-2)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3

InChI Key

NLNUBMIHARNEOA-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=S)(C1=CC=CC=C1C)SCCCC

Origin of Product

United States

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